Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Acetamide derivatives like 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives show promising antibacterial activity. The synthesis of these compounds involves systematic investigations, including characterization and biological activity assessment (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).
Antitumor Activity
- New derivatives of 2-(4-aminophenyl)benzothiazole, including acetamide derivatives bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against various human tumor cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
- Thiazole–benzimidazole derivatives, including 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide, demonstrated significant antiproliferative activity against cancer cell lines (Y. Özkay, L. Yurttaş, M. Dikmen, Selin Engür, 2016).
Antioxidant Properties
- Benzimidazole derivatives like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide and others were studied as antioxidants for base stock, showing potential in enhancing oxidation stability (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. K. Attia, 2017).
Synthesis and Characterization
- Novel 2-pyrone derivatives including N-(2-acetamidophenyl)acetamide were synthesized, characterized, and studied for their interactions with protein kinases (J. Sebhaoui, Y. El Bakri, Chin‐Hung Lai, S. Karthikeyan, E. Anouar, J. Mague, E. Essassi, 2020).
Antimicrobial Properties
- N-substituted benzimidazoles, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have been shown to exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).
Hepatitis C Virus Inhibition
- Benzimidazole derivatives incorporating triazole moiety showed activity against hepatitis C virus (HCV) in vitro, highlighting their potential as antiviral agents (B. G. Youssif, Y. A. Mohamed, M. T. Salim, F. Inagaki, C. Mukai, H. Abdu-Allah, 2016).
Anti-inflammatory Activity
- Benzimidazole derivatives such as N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives were synthesized and tested for anti-inflammatory activity, showing potential as therapeutic agents (R. Bhor, K. Sable, 2022).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBTVKWLSOQTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184132 |
Source
|
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30065-35-1 |
Source
|
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.